
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as acetamides and is often referred to by its chemical formula, C14H25ClNO2. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide is not fully understood. However, it is believed to exert its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their dysregulation is implicated in the development of cancer. By inhibiting HDAC activity, 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide is its high purity and yield. This makes it an ideal compound for use in laboratory experiments, where reproducibility and consistency are crucial. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic use.
Future Directions
There are several future directions for research on 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide. One area of interest is its potential use as an anti-inflammatory agent. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. Additionally, more research is needed to fully elucidate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Finally, the potential use of this compound in combination with other chemotherapeutic agents should be explored, as this may enhance its antitumor activity.
Conclusion:
In conclusion, 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide is a promising compound with potential therapeutic applications. Its high purity and yield make it an ideal compound for use in laboratory experiments, and its antitumor and anti-inflammatory effects make it an attractive target for drug development. However, further research is needed to fully elucidate its mechanism of action and to determine its optimal dosing and administration for therapeutic use.
Synthesis Methods
The synthesis of 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide involves the reaction of 2-chloro-N-(4-methylcyclohexyl)acetamide with oxirane-2-methanol in the presence of a base catalyst. The reaction proceeds via a ring-opening process, resulting in the formation of the desired compound. The yield of this synthesis method is typically high, and the purity of the product can be easily verified using standard analytical techniques.
Scientific Research Applications
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, with promising results in preclinical studies.
properties
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO2/c1-11-4-6-12(7-5-11)16(14(17)9-15)10-13-3-2-8-18-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBHVMIVXGWYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(CC2CCCO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)

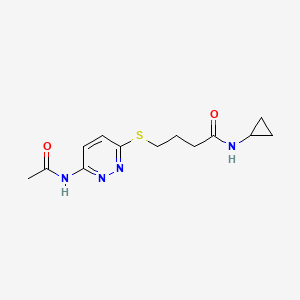
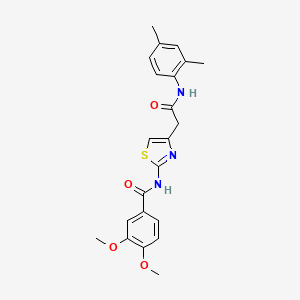
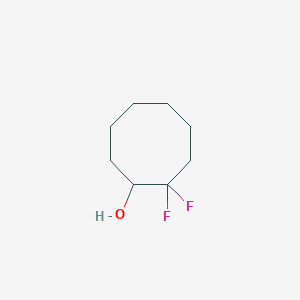
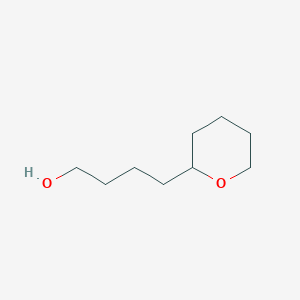
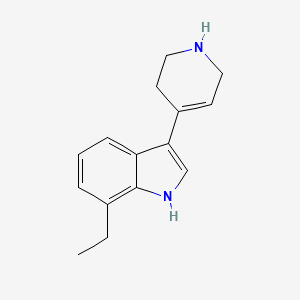
![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)
![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)
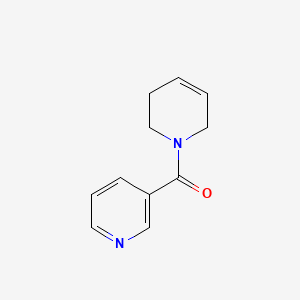
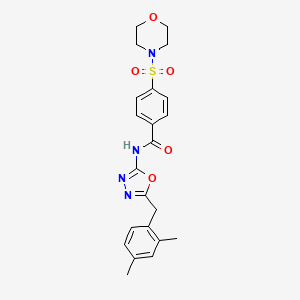
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)

![1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2852345.png)